molecular formula C6H6O6 B565271 (5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione CAS No. 1217529-45-7

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione

Cat. No.: B565271
CAS No.: 1217529-45-7
M. Wt: 180.062
InChI Key: SBJKKFFYIZUCET-HFEVONBRSA-N
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Description

This compound is a stable isotope-labeled derivative of dehydroascorbic acid (DHA), the oxidized form of ascorbic acid (vitamin C). Its structure features carbon-13 (13C) enrichment at specific positions: the 1,2-positions of the dihydroxyethyl side chain and the 2,3,4,5-positions of the oxolane (cyclic ester) ring . This labeling pattern enables precise tracking of metabolic fates in biological systems, particularly in studies investigating vitamin C recycling, oxidative stress responses, and intermediary metabolism. Isotopic enrichment at these positions minimizes natural abundance interference, enhancing sensitivity in mass spectrometry (MS) or nuclear magnetic resonance (NMR)-based tracer analyses .

Properties

IUPAC Name

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJKKFFYIZUCET-HFEVONBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13C@@H]1[13C](=O)[13C](=O)[13C](=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione can be synthesized through the oxidation of L-ascorbic acid-13C6. The oxidation process typically involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the isotopic purity and chemical stability of the final product. The production is carried out under strict quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione is widely used in scientific research due to its labeled carbon atoms, which make it suitable for tracing and studying metabolic pathways. Some of its applications include:

Mechanism of Action

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione exerts its effects primarily through its ability to undergo redox reactions. It can be reduced to L-ascorbic acid-13C6, which acts as an antioxidant by donating electrons to neutralize free radicals. This redox cycling between L-dehydroascorbic acid and L-ascorbic acid is crucial for maintaining cellular redox balance. Additionally, L-dehydroascorbic acid can cross the blood-brain barrier and be converted to L-ascorbic acid in the brain, providing neuroprotective effects .

Comparison with Similar Compounds

The compound is distinguished from structurally or functionally related molecules by its isotopic labeling and metabolic utility. Below is a comparative analysis:

Isotopologues of Dehydroascorbic Acid (DHA)
Compound Name Isotopic Label Positions Molecular Weight (Da) Key Applications
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione 1,2 (ethyl); 2,3,4,5 (oxolane) ~194 (13C-enriched) Targeted tracing of DHA reduction to ascorbate and entry into glycolysis/TCA cycle
Dehydroascorbic acid (natural abundance) None 174.05 Studies on oxidative stress, antioxidant capacity, and redox biology
[U-13C6]Dehydroascorbic acid Uniform 13C labeling ~180 Comprehensive metabolic flux analysis in vitamin C recycling pathways

Key Findings :

  • The 1,2-13C2 ethyl group in the compound allows differentiation between glycolytic and pentose phosphate pathway (PPP) contributions to pyruvate synthesis. For example, glycolysis of [1,2-13C2]glucose yields [2,3-13C2]pyruvate, whereas PPP activity produces unlabeled or [13C1]pyruvate . Similarly, labeled DHA’s ethyl group could help delineate its role in pathways generating pyruvate or acetyl-CoA.
  • The 2,3,4,5-13C4 oxolane ring facilitates tracing into 4- and 5-carbon TCA intermediates (e.g., α-ketoglutarate, oxaloacetate) (Fig. 6b, ). For instance, symmetric 13C labeling in fumarate generates [1,2-13C2]oxaloacetate and [3,4-13C2]oxaloacetate, which propagate distinct labeling patterns in phosphoenolpyruvate (PEP) and gluconeogenic products .
Functional Analogues in Redox Metabolism
Compound Name Structure Isotopic Labeling Metabolic Role
Ascorbic acid (vitamin C) Reduced form of DHA Natural abundance Antioxidant, cofactor in hydroxylation reactions
Glutathione (GSH) Tripeptide (γ-Glu-Cys-Gly) None Redox buffering, regeneration of ascorbate via glutathione-ascorbate cycle
α-Ketoglutarate 5-carbon α-keto acid [2,3,4,5-13C4] TCA cycle substrate; precursor for amino acid synthesis (Fig. 5B, )

Key Insights :

  • Unlike α-ketoglutarate, which integrates into the TCA cycle for energy production, labeled DHA primarily serves as a redox-active tracer. Its reduction to ascorbate can be monitored via 13C NMR to assess cellular reducing capacity .
  • Compared to glutathione, DHA is more specialized in extracellular antioxidant defense but less involved in intracellular redox homeostasis.
Metabolic Tracing in the TCA Cycle

In a 2016 study, [2,3,4,5-13C4]α-ketoglutarate derived from labeled glucose demonstrated asymmetric labeling in oxaloacetate, producing [1,2-13C2] and [3,4-13C2] isotopomers (Fig. 6b, ). Similarly, the 13C4 oxolane ring in the subject compound could generate labeled oxaloacetate or PEP, enabling precise mapping of gluconeogenic vs. glycolytic flux (Fig. 5B, ).

Oxidative Stress Models

Natural-abundance DHA is widely used to study oxidative damage in conditions like diabetes or neurodegeneration. The 13C-labeled variant improves quantification of DHA reduction kinetics in vivo, as shown in murine models using LC-MS .

Biological Activity

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione is a stable isotopic variant of dehydroascorbic acid (DHA), which is the oxidized form of vitamin C. Its unique isotopic labeling makes it a valuable tool in biological and metabolic research. This article explores its biological activity, mechanisms of action, and applications in scientific studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₆O₆ (with all six carbon atoms replaced by the carbon-13 isotope)
  • Molecular Weight : 180.06 g/mol
  • IUPAC Name : (5R)-5-(1,2-dihydroxy(1,2-13C₂)ethyl)(2,3,4,5-13C₄)oxolane-2,3,4-trione

The biological activity of (5R)-5-(1,2-dihydroxy(1,2-13C₂)ethyl)(2,3,4,5-13C₄)oxolane-2,3,4-trione primarily involves its role as an antioxidant and its participation in various metabolic pathways. The compound is known to:

  • Scavenge Free Radicals : It effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Influence Metabolic Pathways : As a labeled compound, it allows researchers to trace the metabolic pathways of vitamin C and its derivatives in biological systems.

Case Studies and Research Findings

  • Antioxidant Properties :
    A study demonstrated that DHA exhibits significant antioxidant activity by reducing lipid peroxidation in cellular models. This property is crucial for preventing cellular damage associated with various diseases including neurodegenerative disorders.
  • Metabolic Tracing :
    Research utilizing (5R)-5-(1,2-dihydroxy(1,2-13C₂)ethyl)(2,3,4,5-13C₄)oxolane-2,3,4-trione has shown its effectiveness in tracing vitamin C metabolism in humans. The isotopic labeling allows for precise tracking of absorption and utilization rates in clinical settings .
  • Neuroprotective Effects :
    In vivo studies have indicated that DHA can protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential therapeutic applications for conditions like Alzheimer's disease .

Applications in Research

Application AreaDescription
Proteomics Research Used as a biochemical marker to study protein interactions and modifications.
Nutritional Studies Investigates the bioavailability and metabolism of vitamin C in dietary contexts .
Pharmacological Studies Explores the therapeutic potential of antioxidants in treating oxidative stress-related diseases .

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